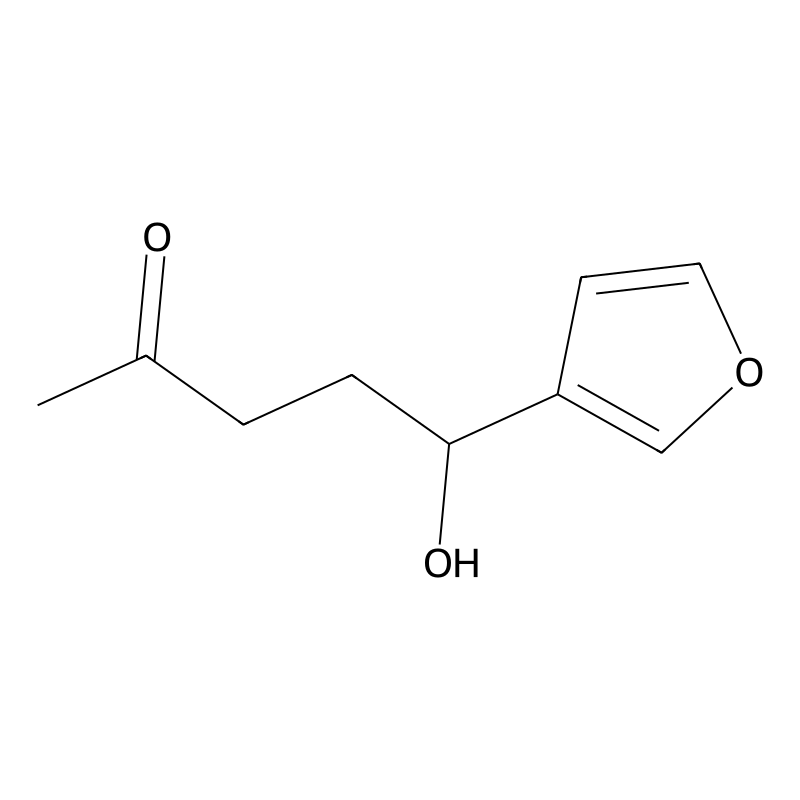

1-Ipomeanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Structural Properties Data Table

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H12O3 | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Registry Number | 34435-70-6 | [1] |

| SMILES Notation | CC(=O)CCC(O)C1=COC=C1 | [1] |

| InChI Key | IGGLYMZTLQKWGT-UHFFFAOYSA-N | [1] |

| IUPAC Name | 5-(furan-3-yl)-5-hydroxypentan-2-one | [1] |

| Stereochemistry | Racemic mixture | [20] |

| Functional Groups | Furan ring, ketone, secondary alcohol | [1] |

Comparative Analysis with 4-Ipomeanol: Hydroxyl Group Positionality and Reactivity

The fundamental structural distinction between 1-Ipomeanol and 4-Ipomeanol lies in the positional arrangement of the hydroxyl group within the pentyl chain [3] [8]. While 1-Ipomeanol contains the hydroxyl group at the fifth carbon position, 4-Ipomeanol features this functional group at the fourth carbon position [3] [9]. This seemingly minor structural variation profoundly influences the chemical and biological properties of these isomeric compounds [8] [16].

The hydroxyl group positioning significantly affects the molecular reactivity patterns and metabolic fate of these compounds [8] [16]. In 1-Ipomeanol, the secondary alcohol group at the fifth carbon position is proximal to the furan ring system, potentially influencing intramolecular interactions and conformational preferences [1] [16]. Conversely, 4-Ipomeanol's hydroxyl group occupies a more central position within the alkyl chain, creating different steric and electronic environments [9] [16].

Metabolic activation studies reveal distinct bioactivation potentials between these isomers [8] [29]. 4-Ipomeanol demonstrates significantly higher bioactivation capacity compared to 1-Ipomeanol, particularly through cytochrome P450-mediated pathways [8] [16] [21]. The primary metabolic enzyme responsible for 4-Ipomeanol bioactivation is cytochrome P450 4B1, which exhibits exceptional catalytic efficiency toward this substrate [21] [31] [34]. In contrast, 1-Ipomeanol shows lower bioactivation potential and broader enzyme specificity across multiple cytochrome P450 isoforms [8] [29].

The differential reactivity extends to the formation of reactive metabolic intermediates [8] [17]. Both compounds undergo oxidative metabolism to generate enedial intermediates, but the efficiency and rate of this transformation differ substantially [8] [17] [29]. 4-Ipomeanol readily forms reactive enedial species that readily bind to cellular nucleophiles, while 1-Ipomeanol exhibits more moderate reactivity toward such transformations [8] [17] [29].

Enzymatic studies demonstrate that 4-Ipomeanol serves as a preferred substrate for cytochrome P450 4B1, with bioactivation rates reaching 600-700 nmol per nmol P450 per 30 minutes [21] [32]. Additionally, human cytochrome P450 enzymes including 1A2, 2C19, 2D6, and 3A4 show substantial bioactivation activity toward 4-Ipomeanol [18] [21]. The enzymatic specificity for 1-Ipomeanol appears more distributed across various cytochrome P450 isoforms without the pronounced selectivity observed with 4-Ipomeanol [8] [29].

Comparative Properties Data Table

| Property | 1-Ipomeanol | 4-Ipomeanol | Reference |

|---|---|---|---|

| Hydroxyl Group Position | Position 5 (Secondary alcohol) | Position 4 (Secondary alcohol) | [1] [9] |

| Primary Metabolic Enzyme | Multiple CYP450 isoforms | CYP4B1 (primary), CYP3A4 | [8] [21] |

| Bioactivation Potential | Lower than 4-Ipomeanol | High bioactivation | [8] [16] |

| Metabolic Intermediate | Potential enedial formation | Enedial intermediate | [8] [17] |

| Relative Toxicity | Less toxic than 4-Ipomeanol | Highly toxic | [8] [16] |

| Enzyme Selectivity | Broad CYP450 specificity | CYP4B1 selective | [8] [21] |

| Bioactivation Rate | Lower rates | 600-700 nmol/nmol P450/30 min | [21] [32] |

Functional Group Interactions: Furan Ring Stability and Metabolic Susceptibility

The furan ring system represents the central structural motif responsible for the distinctive chemical behavior and metabolic susceptibility of 1-Ipomeanol [1] [5]. This five-membered heterocyclic ring contains four carbon atoms and one oxygen atom, creating an aromatic system that follows Hückel's rule with six π electrons [5] [22]. The aromatic character contributes to molecular stability while simultaneously rendering the compound susceptible to oxidative metabolism [5] [23].

The furan ring exhibits inherent electron deficiency due to the electronegative oxygen heteroatom, which withdraws electron density from the ring system [5] [23]. This electronic characteristic makes the furan ring particularly susceptible to electrophilic attack and oxidative metabolism by cytochrome P450 enzymes [23] [35]. The positions adjacent to the oxygen atom, specifically positions 2 and 5 of the furan ring, demonstrate the highest reactivity toward metabolic enzymes [23] [24].

Metabolic activation of furan-containing compounds proceeds through cytochrome P450-mediated oxidation pathways [23] [35]. The oxidation process involves the formation of epoxide intermediates that can rearrange to form reactive enedial species [23] [35]. These enedial intermediates possess high electrophilic character and readily react with cellular nucleophiles including glutathione, cysteine, and lysine residues [23] [29].

The stability of furan rings under biological conditions varies significantly depending on substitution patterns and electronic environment [23] [35]. Less substituted furans generally produce less stable epoxide intermediates and demonstrate higher reactivity toward ring-opening reactions [23]. The furan ring in 1-Ipomeanol maintains moderate stability compared to unsubstituted furan but remains susceptible to metabolic transformation [23] [35].

Furan ring oxidation typically proceeds through direct cytochrome P450-mediated mechanisms rather than initial hydroxylation pathways [24] [27]. Studies using deuterium-labeled furan compounds demonstrate that ring cleavage occurs directly to form unsaturated aldehyde intermediates, bypassing traditional hydroxylation mechanisms [24] [27]. This direct oxidation pathway explains the retention of specific isotopic labels during metabolic transformations [24] [27].

The interaction between the furan ring and adjacent functional groups in 1-Ipomeanol influences the overall metabolic profile [1] [23]. The proximity of the hydroxyl group to the furan system may affect conformational preferences and enzyme binding affinity [1] [16]. Additionally, the ketone functionality provides an alternative site for metabolic transformation, potentially competing with furan ring oxidation pathways [1] [29].

Computational studies reveal that furan oxidation energetics depend significantly on molecular descriptors including adiabatic ionization potentials and condensed Fukui functions [35] [37]. These parameters successfully predict activation energies for cytochrome P450-mediated furan oxidation with high accuracy, demonstrating correlation coefficients exceeding 0.94 [35] [37]. The predictive models indicate that furan oxidation complexity relates directly to cytochrome P450 efficiency in electron modulation during double bond to single bond conversions [35] [37].

Furan Ring Properties Data Table

| Property | Description | Reference |

|---|---|---|

| Ring System | 5-membered heterocyclic ring with oxygen | [5] [22] |

| Aromatic Character | Aromatic according to Hückel rule (6π electrons) | [5] [23] |

| Electron Density | Electron-deficient due to oxygen heteroatom | [5] [23] |

| Oxidative Susceptibility | High susceptibility to CYP450 oxidation | [23] [35] |

| Ring Opening Tendency | Prone to ring opening under oxidative conditions | [23] [24] |

| Metabolic Activation Site | Positions 2 and 5 most reactive | [23] [24] |

| Stability in Biological Systems | Moderate stability, less than benzene | [23] [26] |

| Reactivity with Nucleophiles | Forms adducts with GSH, cysteine, lysine | [23] [29] |

| Oxidation Mechanism | Direct CYP450-mediated ring cleavage | [24] [27] |

| Predictive Parameters | AIP and CFF determine oxidation energetics | [35] [37] |